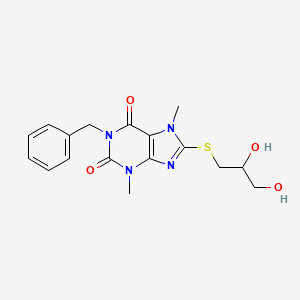
1-benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the family of purine analogs. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 1-benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves the inhibition of protein kinase activity, particularly the activity of cyclin-dependent kinases (CDKs). This inhibition leads to the disruption of cell cycle progression and the induction of apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects through the modulation of glutamate receptor activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In the central nervous system, it has been shown to have neuroprotective effects and to improve cognitive function. Additionally, it has been shown to have anti-inflammatory effects through the inhibition of cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione in lab experiments include its potent inhibitory effects on protein kinase activity, its potential applications in cancer research and neuroprotection, and its ability to modulate glutamate receptor activity. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For the study of 1-benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione include further investigation into its potential applications in cancer research, particularly in combination with other chemotherapeutic agents. Additionally, its potential as a neuroprotective agent and its effects on cognitive function warrant further study. Further research is also needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of 1-benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves several steps, including the reaction of 3,7-dimethylxanthine with benzyl chloride, followed by the reaction with 2,3-dihydroxypropyl mercaptan. The final product is obtained through purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-benzyl-8-((2,3-dihydroxypropyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has been used in numerous scientific research studies due to its potential applications in various fields. In biochemistry, it has been studied for its effects on protein kinase activity, particularly in the regulation of cell growth and differentiation. In pharmacology, it has been investigated for its potential as an antitumor agent, as well as its effects on the central nervous system.
Eigenschaften
IUPAC Name |
1-benzyl-8-(2,3-dihydroxypropylsulfanyl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-19-13-14(18-16(19)26-10-12(23)9-22)20(2)17(25)21(15(13)24)8-11-6-4-3-5-7-11/h3-7,12,22-23H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQFQGIORJRSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCC(CO)O)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2655865.png)

![6-Cyano-N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]pyridine-3-carboxamide](/img/structure/B2655867.png)
![Benzo[d][1,3]dioxol-5-yl(4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2655870.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B2655873.png)
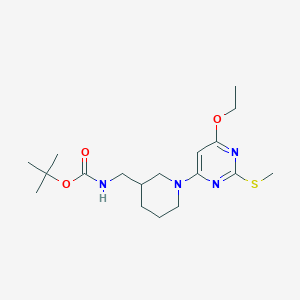

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2655878.png)
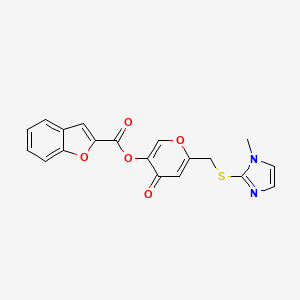
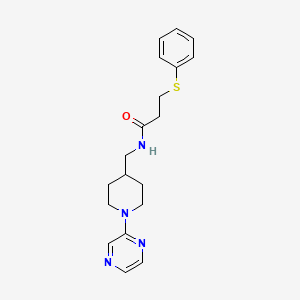
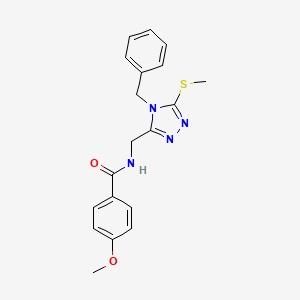
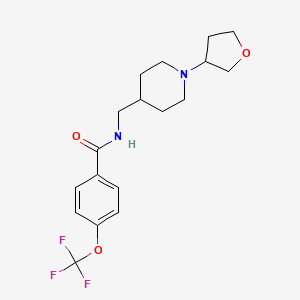
![1-(Azepan-1-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2655888.png)